molecular formula C23H18N2O3 B11519451 N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide

N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B11519451
M. Wt: 370.4 g/mol
InChI Key: XGZWXDDQRXOQNM-BUVRLJJBSA-N
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Description

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran ring, a benzyloxy group, and a carbohydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 1-benzofuran-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzyloxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzofuran derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.

Scientific Research Applications

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.

    Industry: The compound’s unique chemical properties make it useful in materials science and the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(phenylamino)butanehydrazide
  • N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide stands out due to its benzofuran ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c26-23(22-14-18-10-4-7-13-21(18)28-22)25-24-15-19-11-5-6-12-20(19)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26)/b24-15+

InChI Key

XGZWXDDQRXOQNM-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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